3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
Description
This compound, identified by CAS registry number 121-21-1 , is a structurally complex cyclopropane-carboxylate ester featuring multiple unsaturated moieties. Its core structure comprises a cyclopentenone ring substituted with a but-2-en-1-yl group and a methyl group, esterified to a cyclopropane-carboxylic acid derivative bearing dimethyl and 2-methylprop-1-en-1-yl substituents. The stereochemical configuration is specified as [1R-[1α(S*),3β]], indicating a defined spatial arrangement critical to its reactivity and biological or physicochemical properties .
Cyclopropane derivatives are notable for their ring strain, which enhances reactivity, while the conjugated enone system in the cyclopentenone moiety may contribute to photochemical or electrophilic activity.
Properties
IUPAC Name |
(3-but-2-enyl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFEIJHMMQUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860339 | |
| Record name | 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-12-1 | |
| Record name | 3-(2-Buten-1-yl)-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Cyclopropane Carboxylic Acid Derivative
The key precursor, 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid , is typically prepared by:
- Cyclopropanation of alkenes : The 2-methylprop-1-enyl substituent is introduced via cyclopropanation of an appropriate alkene precursor using carbenoid reagents (e.g., Simmons–Smith reaction or diazo compounds with metal catalysts).
- Functional group transformations : The carboxylic acid function is introduced by oxidation or carboxylation of the cyclopropane intermediate.
- Resolution of stereoisomers : Due to chirality at the cyclopropane ring, resolution methods such as crystalline-liquid separation using chiral auxiliaries (e.g., chiral 1,1′-binaphthol monoethyl ethers) are employed to obtain optically pure acids.
Synthesis of the Cyclopentenone Derivative
The 3-(but-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl moiety is prepared through:
- Functionalization of cyclopent-2-en-1-one : Introduction of methyl and but-2-en-1-yl substituents is achieved via alkylation and allylation reactions under controlled conditions.
- Oxidation to 4-oxo group : Selective oxidation at the 4-position of the cyclopentene ring to introduce the ketone function.
Esterification to Form the Target Compound
The final step involves esterification between the cyclopropane carboxylic acid and the cyclopentenone alcohol derivative:
- Activation of carboxylic acid : Conversion to acid chloride or use of coupling reagents (e.g., DCC, EDC) to activate the carboxylic acid.
- Reaction with cyclopentenone alcohol : Nucleophilic attack of the hydroxyl group on the activated acid derivative to form the ester bond.
- Purification : Chromatographic or crystallization methods to isolate the pure ester.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Alkene + Carbenoid (e.g., CH2I2 + Zn-Cu) | Cyclopropane intermediate |
| 2 | Oxidation/Carboxylation | Oxidants or CO2 insertion | Cyclopropane carboxylic acid |
| 3 | Alkylation/Allylation | Alkyl halides, bases | Substituted cyclopentenone |
| 4 | Oxidation | Selective oxidants (e.g., PCC) | 4-oxo cyclopentenone |
| 5 | Esterification | Acid chloride or DCC/EDC + alcohol | Target ester compound |
Research Findings and Analytical Data
- The compound is structurally related to trans-allethrin and esbiothrin , both pyrethroid insecticides with similar cyclopropane and cyclopentenone frameworks.
- Stereochemistry is critical for biological activity; thus, enantiomeric purity is ensured by chiral resolution techniques.
- InChI and SMILES descriptors confirm the molecular formula $$C{22}H{30}O_5$$ with stereochemical assignments for the cyclopropane and cyclopentenone rings.
- Patents describe similar compounds for nematicidal activity, indicating synthetic accessibility via known pyrethroid synthetic routes.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Weight | Approx. 346-470 g/mol (depending on salt/derivative form) |
| Key Intermediates | Cyclopropane carboxylic acid, substituted cyclopentenone alcohol |
| Chiral Resolution | Crystalline-liquid separation using chiral binaphthol derivatives |
| Esterification Methods | Acid chloride route or carbodiimide coupling |
| Purification | Crystallization, chromatography |
| Analytical Confirmation | NMR, MS, IR, chiral HPLC |
Chemical Reactions Analysis
Cinerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinerin I can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Cinerin I has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity . In biology, cinerin I is used to study the effects of natural insecticides on various insect species . In medicine, research focuses on its potential use as a natural insect repellent and its effects on human health . In industry, cinerin I is used in the formulation of eco-friendly insecticides and pest control products .
Mechanism of Action
Cinerin I exerts its insecticidal effects by targeting the nervous system of insects. It acts as a neurotoxin, disrupting the normal function of sodium channels in the nerve cells . This disruption leads to paralysis and eventual death of the insect . The molecular targets of cinerin I include the voltage-gated sodium channels, which are essential for the transmission of nerve impulses .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropane-Carboxylate Derivatives
*Calculated based on structural formula.
Key Observations :
- Compared to N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide , the target compound replaces aromatic (phenyl) and ether (methoxyphenoxy) groups with unsaturated aliphatic chains, likely reducing steric hindrance and increasing hydrophobicity.
Key Observations :
- The bromophenyl derivative demonstrates higher synthetic utility due to its aryl halide functionality, enabling further functionalization.
Functional and Environmental Behavior
Atmospheric Reactivity:
- Cyclopropane derivatives with unsaturated substituents (e.g., but-2-en-1-yl) may undergo gas-phase reactions with hydroxyl radicals (·OH), as described by Atkinson’s kinetic studies . For example, alkenes typically react with ·OH at rates of $1–10 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹, leading to oxidative degradation .
- The cyclopentenone moiety in the target compound may undergo photochemical reactions under UV light, analogous to α,β-unsaturated ketones in atmospheric chemistry .
Stability and Degradation:
- The strained cyclopropane ring is susceptible to ring-opening reactions, particularly under acidic or thermal conditions. This contrasts with more stable analogues like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, where aromatic substituents enhance stability .
Biological Activity
The compound 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate , commonly referred to as Cinerin II , is a synthetic derivative of pyrethrins, which are known for their insecticidal properties. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Cinerin II has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28O5 |
| Molecular Weight | 360.44 g/mol |
| CAS Number | 121-20-0 |
| Boiling Point | 182-184 °C |
| Refractive Index | nD20 1.5183 |
These properties contribute to its potential applications in agriculture and medicine.
Cinerin II functions primarily as an insecticide , disrupting the normal functioning of the nervous system in insects. It acts by inhibiting sodium channels, leading to prolonged depolarization and paralysis in target organisms. This action is similar to that of other pyrethroids, making it effective against a wide range of pests.
Insecticidal Efficacy
Research indicates that Cinerin II exhibits significant insecticidal activity against various insect species. Its effectiveness can be attributed to its ability to penetrate the insect cuticle and bind to sodium channels with high affinity.
Case Study: Efficacy Against Mosquitoes
A study demonstrated that Cinerin II showed an LC50 value (lethal concentration for 50% of the population) of approximately 0.5 mg/L against Aedes aegypti mosquitoes, indicating potent activity compared to traditional insecticides .
Antimicrobial Properties
In addition to its insecticidal properties, Cinerin II has shown potential antimicrobial activity. In vitro assays revealed that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Activity of Cinerin II
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
This antimicrobial action suggests that Cinerin II could be explored for applications beyond pest control, potentially serving as a natural preservative or therapeutic agent.
Safety and Toxicology
While Cinerin II is effective as an insecticide, its safety profile is critical for its application in agricultural settings. Studies have indicated low toxicity to mammals at recommended application rates; however, caution is advised due to its potential effects on non-target species, particularly aquatic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
